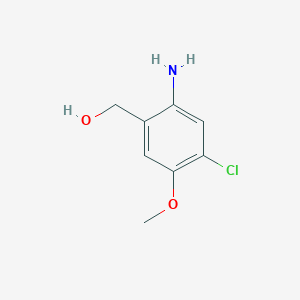

(2-Amino-4-chloro-5-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

(2-amino-4-chloro-5-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H10ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4,10H2,1H3 |

InChI Key |

IHTXBTASTRNJGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Amino 4 Chloro 5 Methoxyphenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2-Amino-4-chloro-5-methoxyphenyl)methanol, the primary functional groups are a primary alcohol (benzylic alcohol), a primary aromatic amine, and a methoxy (B1213986) ether. The key disconnections can be made at the bonds connected to these functional groups.

The most logical disconnections for the target molecule are:

C-O bond of the alcohol: This is a common and effective disconnection. The hydroxymethyl group (-CH₂OH) can be formed by the reduction of a carboxylic acid (-COOH) or its ester derivative (-COOR). This leads to the key precursor, 2-Amino-4-chloro-5-methoxybenzoic acid . This is a highly plausible route as the reduction of carboxylic acids and their esters to alcohols is a fundamental and well-established transformation in organic synthesis.

C-N bond of the amine: Disconnecting the C-N bond would lead to a di-substituted benzene (B151609) ring and an ammonia (B1221849) synthon. While feasible, building the molecule this way often involves harsh conditions and may present challenges with regioselectivity.

C-O bond of the ether: Disconnection of the methoxy group's C-O bond points to a phenolic precursor. This strategy would involve methylation of a corresponding phenol, a common reaction, but might be less direct than the carboxylic acid reduction pathway.

Based on these analyses, the most promising synthetic strategy involves the synthesis of the intermediate 2-Amino-4-chloro-5-methoxybenzoic acid, followed by its selective reduction to the target benzyl (B1604629) alcohol.

Established Synthetic Routes and Mechanistic Insights

The most direct and widely applicable route to this compound is through the reduction of its corresponding carboxylic acid, 2-Amino-4-chloro-5-methoxybenzoic acid, or its ester derivatives like methyl 2-amino-4-chloro-5-methoxybenzoate. This transformation focuses on the selective reduction of the carboxyl group without affecting the other functional groups on the aromatic ring.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF).

Mechanism with LiAlH₄: The reaction with lithium aluminum hydride involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid (or its ester). This is followed by a series of steps involving coordination of the aluminum species to the oxygen atoms and subsequent hydride transfers, ultimately leading to the formation of an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield the final primary alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and careful handling.

While no specific literature for the reduction of 2-Amino-4-chloro-5-methoxybenzoic acid was found, the general method is highly reliable for this class of compounds.

Table 1: General Conditions for Reduction of Aromatic Carboxylic Acids

| Precursor | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Substituted Benzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0°C to reflux, followed by aqueous workup |

An alternative synthetic pathway could involve the use of a benzonitrile (B105546) precursor, such as 2-Amino-4-chloro-5-methoxybenzonitrile . Aromatic nitriles are versatile intermediates in organic synthesis. google.com A potential, though less direct, route could involve the reduction of the nitrile group. However, the typical reduction of a nitrile leads to a primary amine (-CH₂NH₂), not a primary alcohol. Therefore, this route is less straightforward for obtaining the target molecule directly.

A more complex, multi-step sequence would be required, potentially involving hydrolysis of the nitrile to a carboxylic acid first, followed by reduction as described in section 2.2.1. Another hypothetical route could start from a different benzonitrile and introduce the hydroxymethyl group via other transformations, but this adds complexity. The synthesis of 2-amino-5-chlorobenzonitrile (B58002) has been reported via the dehydration of 2-amino-5-chlorobenzamide (B107076) using phosphorus pentoxide (P₂O₅). researchgate.net

Many synthetic routes for this class of compounds begin with simpler, commercially available substituted anilines. The precursor, 4-Amino-5-chloro-2-methoxybenzoic acid, can be synthesized from p-aminosalicylic acid, which is itself a substituted aniline (B41778). google.com

A documented synthesis involves a three-step process:

Methylation: p-Aminosalicylic acid is treated with dimethyl sulfate (B86663) to methylate both the phenolic hydroxyl group and the carboxylic acid, yielding methyl 4-amino-2-methoxybenzoate. google.com

Chlorination: The resulting ester is chlorinated using N-chlorosuccinimide (NCS) in a solvent like DMF. The chlorination occurs regioselectively at the position ortho to the activating amino group, yielding methyl 4-amino-5-chloro-2-methoxybenzoate. google.com

Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid using a base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification to produce 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Another potential starting material is 2-amino-4-chlorophenol. A synthetic method starting from this compound involves acetylation, cyclization to a benzoxazole (B165842) derivative, nitration, and finally hydrolysis to produce 2-amino-4-chloro-5-nitrophenol. google.com While this yields a differently substituted aniline, it demonstrates a strategy of building complexity from a simpler aniline core.

Table 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid from p-Aminosalicylic Acid google.com

| Step | Reagents & Solvents | Key Transformation | Yield |

|---|---|---|---|

| 1. Methylation | p-Aminosalicylic acid, Dimethyl sulfate, Potassium hydroxide, Acetone (B3395972) | Methylation of -OH and -COOH groups | Not specified |

| 2. Chlorination | Methyl 4-amino-2-methoxybenzoate, N-Chlorosuccinimide (NCS), DMF | Aromatic Chlorination | ~88% |

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, green approaches can be applied, particularly in the reduction and precursor synthesis steps.

Catalytic hydrogenation is a cornerstone of green chemistry as it often uses molecular hydrogen as the reductant, producing only water as a byproduct, and avoids the use of stoichiometric metal hydride reagents which generate significant waste.

Reduction of Carboxylic Acids: The direct catalytic hydrogenation of carboxylic acids to alcohols is a challenging but highly desirable transformation. Research has shown that bimetallic catalysts are effective for this purpose. For instance, the hydrogenation of benzoic acid to benzyl alcohol has been achieved with high selectivity using catalysts like Pt/SnO₂ and Ru-Sn/Al₂O₃. qub.ac.ukresearchgate.netresearchgate.net These reactions typically require elevated temperatures and pressures but represent a much greener alternative to LiAlH₄. Applying this technology to 2-Amino-4-chloro-5-methoxybenzoic acid could provide a sustainable route to the target alcohol.

Reduction of Nitro Precursors: Catalytic hydrogenation is also extensively used in the synthesis of the precursors themselves. For example, the synthesis of 2-amino-4,5-dimethoxybenzoic acid is achieved by the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid using a Palladium on carbon (Pd/C) catalyst. chemicalbook.com This method is a clean and efficient way to reduce an aromatic nitro group to an amine. A similar strategy could be employed in routes starting from nitro-substituted anilines.

Table 3: Examples of Catalytic Hydrogenation in Related Syntheses

| Reaction | Catalyst | Substrate | Product | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|---|---|

| Carboxylic Acid Reduction | 5% Pt/SnO₂ | Benzoic Acid | Benzyl Alcohol | 190°C, 30 bar H₂ | 97% selectivity at 98% conversion | qub.ac.uk |

| Carboxylic Acid Reduction | 5%Ru-29%Sn/Al₂O₃ | Benzoic Acid | Benzyl Alcohol | Not specified | Single product reported | researchgate.net |

| Nitro Group Reduction | 10% Pd/C | 4,5-Dimethoxy-2-nitrobenzoic acid | 2-Amino-4,5-dimethoxybenzoic acid | 50°C, 3.5 bar H₂ | 83% yield | chemicalbook.com |

Chemo- and Regioselective Synthesis

A plausible and efficient synthetic route to this compound can be strategically designed starting from readily available precursors, culminating in the selective reduction of a carboxylic acid functional group. A key intermediate in this proposed pathway is 4-amino-5-chloro-2-methoxybenzoic acid, for which a detailed synthesis has been reported. The synthesis of this intermediate involves a series of reactions where chemo- and regioselectivity are crucial for the successful installation of the desired substituents on the aromatic ring.

The synthesis commences with p-aminosalicylic acid, which undergoes methylation, followed by chlorination, to introduce the required substituents at specific positions. The regioselectivity of the chlorination step is of particular importance. The synthetic sequence is outlined below:

Methylation of p-aminosalicylic acid: The initial step involves the methylation of p-aminosalicylic acid. This reaction typically employs a methylating agent such as dimethyl sulfate in the presence of a base. This step converts the phenolic hydroxyl group to a methoxy group and the carboxylic acid to a methyl ester, yielding methyl 4-amino-2-methoxybenzoate.

Regioselective Chlorination: The subsequent step is the chlorination of the resulting methyl 4-amino-2-methoxybenzoate. A key challenge in this step is to control the position of the chlorine atom. The use of N-chlorosuccinimide (NCS) as a chlorinating agent allows for the regioselective introduction of a chlorine atom at the position ortho to the amino group and meta to the methoxy and ester groups. This high degree of regioselectivity is governed by the directing effects of the substituents on the benzene ring. The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The ester group is a deactivating meta-director. The interplay of these electronic effects directs the incoming electrophile (the chlorine) to the desired position.

Hydrolysis: Following chlorination, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, typically under basic conditions followed by acidification.

Reduction of the Carboxylic Acid: The final step to obtain this compound is the chemoselective reduction of the carboxylic acid group to a primary alcohol. This transformation requires a reducing agent that will not affect the other functional groups on the ring, namely the amino, chloro, and methoxy groups. Suitable reagents for this selective reduction include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF). These reagents are known to efficiently reduce carboxylic acids to alcohols without reacting with aryl chlorides or ethers under typical reaction conditions. The amino group might need to be protected prior to this step to avoid side reactions, for example, by acylation, and then deprotected after the reduction.

This multi-step synthesis highlights the importance of chemo- and regioselective control to achieve the desired substitution pattern on the aromatic ring and to selectively transform one functional group in the presence of others.

Optimization of Reaction Parameters and Process Efficiency

For the initial methylation and subsequent chlorination steps, the choice of solvent, reaction temperature, and reaction time are critical parameters that influence the yield and purity of the products. For instance, in the synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate, the chlorination is carried out in a solvent like N,N-dimethylformamide (DMF) at a specific temperature to ensure the desired regioselectivity and to minimize the formation of byproducts.

The following table summarizes the reported reaction conditions and yields for the synthesis of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, as described in patent literature.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 & 2 | p-Aminosalicylic acid | 1. Dimethyl sulfate, Potassium hydroxide, Acetone2. N-Chlorosuccinimide, DMF, 70°C, 3 hours | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 |

| 3 | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide, Methanol (B129727)/Water, Reflux, 2-3 hours; then HCl | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4 |

For the final reduction step, the choice of the reducing agent and the reaction conditions are paramount for achieving high process efficiency. The use of a powerful reducing agent like LiAlH₄ typically requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent. The reaction is usually performed in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate.

Optimization of this reduction step would involve:

Stoichiometry of the reducing agent: Using the optimal amount of the reducing agent is crucial to ensure complete conversion of the carboxylic acid while minimizing waste and potential side reactions.

Temperature and reaction time: Controlling the temperature is important to manage the exothermicity of the reaction and to prevent degradation of the product. The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Work-up procedure: The work-up after the reduction is critical for isolating the final product in high purity. This typically involves carefully quenching the excess reducing agent with water and/or a solution of a salt like sodium sulfate, followed by extraction and purification of the product.

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Chloro 5 Methoxyphenyl Methanol

Reactions Involving the Primary Amine Moiety

The primary amine group attached to the aromatic ring is a versatile functional group that can participate in a variety of chemical reactions, including acylation, sulfonylation, condensation, and diazotization.

Acylation and Sulfonylation Reactions

Primary aromatic amines readily undergo acylation with reagents such as acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amine group or for the introduction of new functionalities.

For (2-Amino-4-chloro-5-methoxyphenyl)methanol, acylation would involve the reaction of the amino group with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to yield the corresponding N-acylated product. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Table 1: Representative Acylation and Sulfonylation Reactions of Aromatic Amines

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., Pyridine), Inert Solvent |

| Acylation | Acetic Anhydride | Amide | Base (e.g., Pyridine) or Acid Catalyst |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine), Inert Solvent |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine), Inert Solvent |

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org

Diazotization and Subsequent Transformations

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. acs.org This reaction involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). organic-chemistry.org The resulting diazonium salt of this compound would be a versatile intermediate.

These diazonium salts can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br), cyanide (CN), or hydroxyl (OH) group using a copper(I) salt as a catalyst. wikipedia.org This provides a powerful method for introducing a range of substituents onto the aromatic ring. wikipedia.orgnih.gov

Reactivity at the Benzylic Hydroxyl Group

The benzylic hydroxyl group in this compound is also a key site for chemical reactivity, allowing for oxidation, etherification, and esterification reactions.

Oxidation Reactions

Benzylic alcohols can be selectively oxidized to the corresponding aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. rsc.orgacs.org For the conversion of this compound to the corresponding aldehyde, mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are typically employed. rsc.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would likely lead to the formation of the carboxylic acid.

Table 2: Common Oxidizing Agents for Benzylic Alcohols

| Oxidizing Agent | Typical Product | General Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous solvent (e.g., CH2Cl2) |

| Manganese Dioxide (MnO2) | Aldehyde | Inert solvent (e.g., CH2Cl2, acetone) |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | Basic, aqueous conditions, followed by acidification |

| Chromic Acid (H2CrO4) | Carboxylic Acid | Aqueous acetone (B3395972) (Jones oxidation) |

Etherification and Esterification

The benzylic hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. byjus.comwikipedia.org This method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Esterification of the benzylic alcohol can be achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.orgchemistrysteps.com This is a reversible reaction that is typically driven to completion by removing the water formed as a byproduct. byjus.com

Halogenation at the Benzylic Position

The benzylic alcohol functional group in this compound is a key site for chemical modification, particularly through halogenation. This transformation replaces the hydroxyl (-OH) group with a halogen (e.g., -Cl, -Br), converting the alcohol into a more reactive benzyl (B1604629) halide. Such halides are valuable intermediates in organic synthesis due to their susceptibility to nucleophilic substitution reactions. chemistrysteps.com

The reactivity of benzylic alcohols toward halogenation is enhanced by the stability of the potential benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. chemistrysteps.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the specific reagents and reaction conditions. libretexts.orgkhanacademy.org

Common reagents for the chlorination of benzylic alcohols include thionyl chloride (SOCl₂) and various phosphorus halides. brainly.inmasterorganicchemistry.com The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. masterorganicchemistry.comsci-hub.ru Studies on para-substituted benzyl alcohols have shown that electron-donating groups can influence the reaction outcome, sometimes favoring the formation of sulfite (B76179) byproducts over the desired benzyl chloride. sci-hub.ruresearchgate.net For bromination, reagents like N-Bromosuccinimide (NBS) are effective and proceed via a radical mechanism. chemistrysteps.com

A highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.com This method is rapid, high-yielding, and compatible with sensitive functional groups, making it a potentially suitable choice for a complex molecule like this compound. organic-chemistry.orgthieme-connect.com

| Reagent | Target Halogen | Typical Mechanism | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Chlorine | SNi (internal nucleophilic substitution), can be SN2 | Byproducts are gaseous (SO₂, HCl), facilitating purification. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Bromine | Radical | Selective for benzylic and allylic positions. chemistrysteps.com |

| Hydrogen Halides (HCl, HBr) | Chlorine, Bromine | SN1 | Requires acidic conditions; reactivity is HBr > HCl. libretexts.org |

| 2,4,6-trichloro-1,3,5-triazine (TCT)/DMSO | Chlorine | SN2 | Mild, neutral conditions with high chemoselectivity. organic-chemistry.orgthieme-connect.com |

Transformations Involving the Chloro and Methoxy (B1213986) Substituents

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

In the case of this compound, the aromatic ring is substituted with two strong electron-donating groups (EDGs): an amino (-NH₂) group and a methoxy (-OCH₃) group. wikipedia.org Electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. byjus.com Consequently, SNAr reactions are generally unfavorable on such electron-rich systems. masterorganicchemistry.comyoutube.com Aryl halides without activating electron-withdrawing groups are typically inert to standard SNAr conditions. pressbooks.publibretexts.org Therefore, the potential for replacing the chloro substituent on this compound via a classical SNAr mechanism is predicted to be very low.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they provide a viable pathway for functionalizing the chloro substituent. libretexts.orgsigmaaldrich.com Unlike SNAr, these reactions are effective with a wide range of aryl halides, including electron-rich systems. wesleyan.edu

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound (like a boronic acid), is a prominent example. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of sophisticated phosphine (B1218219) ligands, have made the coupling of unreactive aryl chlorides feasible. libretexts.orgchemrxiv.org

Other significant palladium-catalyzed reactions that could be applied to this compound include:

Buchwald-Hartwig Amination: For the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wesleyan.eduacs.org

Heck Reaction: For forming a carbon-carbon bond with an alkene. sigmaaldrich.com

Sonogashira Coupling: For forming a carbon-carbon bond with a terminal alkyne. sigmaaldrich.com

The success of these transformations depends critically on the choice of the palladium catalyst, ligand, base, and solvent system. sigmaaldrich.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Synthesis of biaryl compounds. libretexts.org |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N (Aryl-Amine) | Synthesis of arylamines. wesleyan.edu |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Synthesis of substituted alkenes. sigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Synthesis of arylalkynes. sigmaaldrich.com |

In electrophilic aromatic substitution (EAS) reactions, the methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org This means it increases the rate of reaction compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. libretexts.orgorganicchemistrytutor.com

The directing effect of the methoxy group arises from its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com The oxygen atom's lone pairs can be delocalized into the π-system of the ring, which creates a partial negative charge on the ortho and para carbons. youtube.comresearchgate.net This increased electron density at the ortho and para positions makes them more attractive to incoming electrophiles. organicchemistrytutor.com Furthermore, the methoxy group can stabilize the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions. organicchemistrytutor.com

Aromatic Ring Functionalization and Electrophilic Substitution

Functionalizing the aromatic ring of this compound via electrophilic aromatic substitution requires consideration of the combined directing effects of all three existing substituents: amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃).

The directing influences of the individual groups are as follows:

-NH₂ (Amino): A very strong activating group and an ortho, para-director. wikipedia.org

-OCH₃ (Methoxy): A strong activating group and an ortho, para-director. wikipedia.orglibretexts.org

-Cl (Chloro): A deactivating group (due to its inductive electron withdrawal) but is also an ortho, para-director (due to resonance electron donation). wikipedia.orglibretexts.org

When multiple substituents are present, the position of the incoming electrophile is determined by a consensus of their directing effects, with the most powerful activating group typically dominating. youtube.com

In this molecule, the available positions for substitution are C-3 and C-6. Let's analyze the directing effects for each:

Position C-3: This position is ortho to the amino group (-NH₂) and meta to both the methoxy (-OCH₃) and chloro (-Cl) groups.

Position C-6: This position is ortho to the methoxy group (-OCH₃), para to the amino group (-NH₂), and meta to the chloro (-Cl) group.

The amino and methoxy groups are the strongest activators. Both strongly direct incoming electrophiles to position C-6 (para to -NH₂ and ortho to -OCH₃). The activation at this position is additive and significantly outweighs the influence directing towards C-3. Therefore, electrophilic substitution on this compound is overwhelmingly predicted to occur at the C-6 position.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NH₂ | C-2 | Strongly Activating | ortho, para-director |

| -Cl | C-4 | Weakly Deactivating | ortho, para-director |

| -OCH₃ | C-5 | Strongly Activating | ortho, para-director |

Derivatization and Analog Synthesis from 2 Amino 4 Chloro 5 Methoxyphenyl Methanol

Synthesis of Substituted Benzene (B151609) and Heterocyclic Scaffolds

(2-Amino-4-chloro-5-methoxyphenyl)methanol has proven to be a competent nucleophile in sophisticated catalytic reactions for the synthesis of complex heterocyclic systems. In a notable application, this multisubstituted 2-aminobenzyl alcohol participates in a palladium-catalyzed 1,1-oxamidation and 1,1-diamination of unactivated alkenyl carbonyl compounds. acs.org

This reaction provides a pathway to construct intricate molecular frameworks. For instance, the reaction of this compound with 3-butenoic acid under palladium catalysis leads to the formation of a complex heterocyclic product. The process involves a sequential 1,1-oxamidation and amidation, showcasing the utility of this starting material in generating diverse chemical scaffolds. acs.org The reaction demonstrates good performance with multisubstituted 2-aminobenzyl alcohols, including the title compound. acs.org

The following table summarizes the key aspects of this synthetic application:

| Starting Material | Reagent | Catalyst System | Product Type | Ref. |

| This compound | 3-Butenoic acid | Pd(TFA)₂ / TBHP | Heterocyclic scaffold | acs.org |

This table is based on the data presented in the referenced scientific literature.

Preparation of Amino-Alcohol Derivatives

While specific examples of the derivatization of the amino and alcohol functionalities of this compound are not extensively detailed in the currently available scientific literature, the inherent reactivity of these groups suggests a broad potential for creating a variety of derivatives. Standard organic transformations can be applied to selectively modify the amino and hydroxyl moieties.

Potential derivatization reactions include:

N-Acylation: The amino group can readily react with acyl chlorides or anhydrides to form the corresponding amides.

N-Alkylation: The nucleophilic amino group can be alkylated using alkyl halides or through reductive amination.

O-Acylation (Esterification): The primary alcohol can be converted to esters through reaction with carboxylic acids or their derivatives.

O-Alkylation (Etherification): The hydroxyl group can be transformed into an ether by reaction with alkyl halides in the presence of a base.

These transformations would yield a library of novel amino-alcohol derivatives with modified properties, which could be valuable for various scientific investigations.

Design and Synthesis of Advanced Building Blocks

The term "building block" in chemical synthesis refers to a molecule that can be used as a component to construct more complex structures. acs.org this compound, with its multiple functional groups, is itself a sophisticated building block. acs.org Its utility extends to being a precursor for the synthesis of even more advanced and functionally rich building blocks.

By selectively reacting one or two of its functional groups while leaving the others intact, this compound can be converted into a range of synthons. These new building blocks can then be utilized in subsequent multi-step syntheses. For example, protection of the amino group followed by oxidation of the alcohol to an aldehyde would generate a new building block with different reactive handles. This strategic manipulation allows for a modular approach to the synthesis of complex target molecules.

Strategic Applications of 2 Amino 4 Chloro 5 Methoxyphenyl Methanol in Complex Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Syntheses

Amino alcohols are fundamentally important intermediates in multi-step organic synthesis, often serving as precursors to more complex molecules. acs.org The dual functionality of an amine and an alcohol allows for selective protection and sequential reactions, enabling the construction of intricate molecular architectures. While (2-Amino-4-chloro-5-methoxyphenyl)methanol fits this structural class, specific examples of its employment in multi-step sequences leading to pharmaceuticals or other target molecules are not prominently documented.

Role in the Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of bioactive compounds. beilstein-journals.org The ortho-amino benzyl (B1604629) alcohol structure of this compound makes it a hypothetical precursor for heterocycles such as benzoxazines or other fused ring systems through cyclization reactions. For example, condensation of the amino group with a carbonyl compound followed by intramolecular cyclization involving the hydroxyl group is a common strategy. However, literature specifically detailing this pathway with this compound is not available.

Application in Total Synthesis of Natural Product Cores

The total synthesis of natural products often requires chiral building blocks to construct complex stereochemical frameworks. Amino alcohols are crucial in this context. researchgate.net They can be used to introduce specific stereocenters or as part of a larger fragment that is incorporated into the natural product skeleton. While this is a general application for the class of amino alcohols, no specific instances of this compound being used in the total synthesis of a natural product have been identified in the available literature.

Integration into Diversified Synthetic Libraries (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for generating diverse libraries of compounds for drug discovery. wikipedia.orgnih.gov The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamides. beilstein-journals.orgmdpi.com The primary amine functionality of this compound makes it a suitable candidate for the amine component in an Ugi reaction. Its incorporation could lead to a library of complex molecules bearing its specific substitution pattern. Such libraries are valuable in screening for biological activity. frontiersin.org Despite this theoretical potential, specific studies reporting the use of this compound in an Ugi reaction to create diversified synthetic libraries are not found in the reviewed sources.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Chloro 5 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For (2-Amino-4-chloro-5-methoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton ortho to the amino group and meta to the methoxy (B1213986) group would appear at a certain chemical shift, while the proton meta to the amino group and ortho to the chloro group would resonate at a slightly different field. The benzylic protons of the methanol (B129727) group would likely appear as a singlet, integrating to two protons. The methoxy group protons would also present as a sharp singlet, integrating to three protons, at a characteristic upfield position. The amino group protons would typically be observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon bearing the amino group would be shielded, while the carbon attached to the chloro group would be deshielded. The carbons attached to the methoxy and methanol groups would also have characteristic chemical shifts. The benzylic carbon of the methanol group and the methoxy carbon would appear at the higher field end of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | 6.8 - 7.2 | 115 - 120 |

| Aromatic CH (ortho to Cl) | 7.0 - 7.4 | 125 - 130 |

| CH₂OH | 4.5 - 4.8 | 60 - 65 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| NH₂ | 4.0 - 5.0 (broad) | - |

| Aromatic C-NH₂ | - | 140 - 145 |

| Aromatic C-Cl | - | 120 - 125 |

| Aromatic C-OCH₃ | - | 150 - 155 |

| Aromatic C-CH₂OH | - | 130 - 135 |

| Aromatic C (quaternary) | - | 110 - 115 |

| Aromatic C (quaternary) | - | 128 - 133 |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show correlations between protons that are coupled to each other, typically over two or three bonds. For this molecule, significant cross-peaks are not expected in the aromatic region due to the isolated nature of the aromatic protons. However, it could confirm the absence of proton-proton coupling in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the benzylic and methoxy carbons by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for connecting the different fragments of the molecule. For instance, the benzylic protons would show correlations to the quaternary aromatic carbon to which the methanol group is attached, as well as to the adjacent aromatic carbons. The methoxy protons would show a correlation to the carbon of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space. This can be used to confirm the relative positions of the substituents on the aromatic ring. For example, a NOESY spectrum could show a correlation between the benzylic protons and the nearby aromatic proton, as well as between the methoxy protons and its adjacent aromatic proton.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol would be a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-O stretching of the alcohol and the ether would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-Cl stretching vibration would be found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give rise to strong signals. The symmetric stretching of the C-Cl bond would also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| C=C Aromatic Stretch | 1450 - 1600 | Strong |

| C-O Stretch (Alcohol/Ether) | 1000 - 1300 | Moderate |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic [M+2]⁺ peak.

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation. Another typical fragmentation is the loss of the entire hydroxymethyl group (•CH₂OH). In this specific molecule, cleavage of the methoxy group (•OCH₃) or the amino group (•NH₂) could also occur. The fragmentation pattern of benzyl alcohol itself often shows a prominent peak at m/z = 79, which arises from a rearrangement and loss of CO from the tropylium (B1234903) ion intermediate. guidechem.comstackexchange.com A similar fragmentation could be possible for the title compound.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Chloro 5 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of (2-Amino-4-chloro-5-methoxyphenyl)methanol. These methods model the molecule's electron distribution and energy levels, which govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. By calculating the electron density, DFT can accurately predict geometric parameters such as bond lengths and angles, as well as electronic properties like dipole moments and molecular electrostatic potential.

Table 1: Representative DFT-Calculated Properties (Hypothetical Data)

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -1350.123 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.89 | eV |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net FMO analysis for this compound would involve mapping the spatial distribution of these orbitals to pinpoint the likely sites for electron donation and acceptance, thus predicting its behavior in chemical reactions. malayajournal.org

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy | Unit |

|---|---|---|

| HOMO | -6.25 | eV |

| LUMO | -1.98 | eV |

Note: The data in this table is hypothetical and illustrative. Actual FMO energies for this compound would require specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanol (B129727) (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups allows this compound to exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES helps identify the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) between them. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in a solution. By simulating the molecule surrounded by solvent molecules (e.g., water or ethanol), researchers can study how the solvent affects its conformational preferences and dynamic behavior. These simulations are also invaluable for understanding intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of the molecule and the surrounding solvent, which can significantly impact its solubility and reactivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. dergipark.org.tr These predictions, often made using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are highly valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. materialsciencejournal.org These transitions correspond to the absorption of light in the UV-Visible range and can predict the molecule's absorption maxima (λmax), providing insights into its electronic structure. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Opportunities in 2 Amino 4 Chloro 5 Methoxyphenyl Methanol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The advancement of synthetic methodologies for (2-Amino-4-chloro-5-methoxyphenyl)methanol is a critical first step toward unlocking its full potential. While standard synthetic routes may exist, future research will likely focus on the development of novel and sustainable pathways that offer improved efficiency, safety, and environmental compatibility.

Key areas for future investigation include:

Greener Synthetic Approaches: Research into synthetic methods that utilize renewable starting materials, employ less hazardous reagents, and minimize waste generation will be paramount. This could involve exploring biocatalytic routes or employing green solvents.

Catalytic C-H Functionalization: Direct functionalization of the aromatic ring could provide more atom-economical routes to this and related compounds. Investigating selective C-H activation at positions other than those already substituted would open new avenues for derivatization.

Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Future work could focus on developing robust flow protocols for the multi-step synthesis of this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and availability, substrate scope limitations. |

| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst cost and sensitivity. |

| Flow Chemistry | Improved safety and control, enhanced scalability, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of New Reactivity Modes and Catalytic Transformations

The functional groups present in this compound—an amine, a chloro group, a methoxy (B1213986) group, and a hydroxymethyl group—offer a multitude of possibilities for exploring new reactivity modes and catalytic transformations.

Future research in this area could focus on:

Selective Functionalization: Developing methods for the selective reaction of one functional group in the presence of others is a key challenge. For instance, selective oxidation of the alcohol, N-alkylation of the amine, or cross-coupling at the chloro position would provide access to a diverse range of derivatives.

Catalytic Applications: The compound itself could serve as a ligand for transition metal catalysts. The presence of both a soft donor (amine) and a hard donor (methoxy) could lead to interesting coordination chemistry and catalytic activity in various organic transformations.

Photoredox Catalysis: Investigating the behavior of this compound under photoredox conditions could uncover novel reaction pathways, such as radical-based functionalizations.

Advanced Materials Science Applications

The structural motifs within this compound suggest its potential as a building block for advanced materials. Future research is anticipated to explore its incorporation into various material architectures.

Potential applications in materials science include:

Polymer Chemistry: The amino and hydroxyl groups can serve as reactive handles for polymerization. Incorporation of this monomer into polymers could impart specific properties such as flame retardancy (due to the chlorine atom) or altered solubility and thermal stability.

Organic Electronics: The substituted benzene (B151609) core is a common feature in organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions makes this molecule an interesting candidate for the construction of self-assembling systems and functional supramolecular materials.

Integration into Automated Synthesis Platforms

The increasing prevalence of automation in chemical synthesis presents a significant opportunity for accelerating the exploration of this compound chemistry. Integrating its synthesis and derivatization into automated platforms could rapidly expand the accessible chemical space and facilitate the discovery of new applications.

Future directions in this domain include:

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of this compound, leading to the rapid optimization of reaction protocols.

On-Demand Synthesis of Derivatives: An automated synthesis platform could be programmed to produce a library of derivatives of this compound on demand, which could then be used for screening in various applications, such as drug discovery or materials science.

Machine Learning-Guided Discovery: By combining automated synthesis with machine learning algorithms, it may be possible to predict the properties of new derivatives and guide the synthesis towards compounds with desired characteristics. A recent study on the automated synthesis of a complex molecule, [¹⁸F]BCPP-EF, highlights the potential of such approaches in producing compounds with high purity and yield. researchgate.net

The table below outlines the potential impacts of integrating this compound's chemistry into automated platforms:

| Area of Impact | Potential Advancements |

| Reaction Optimization | Rapid identification of optimal reaction conditions (temperature, solvent, catalyst). |

| Library Synthesis | Automated generation of a diverse library of derivatives for screening purposes. |

| Discovery of New Reactivity | Unbiased exploration of reaction space may lead to the discovery of novel transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.